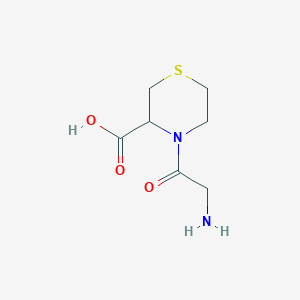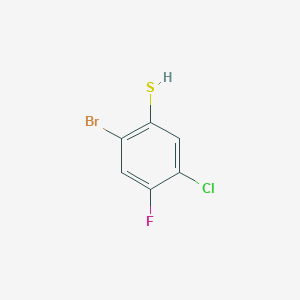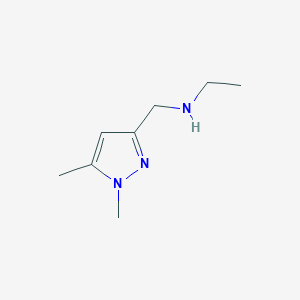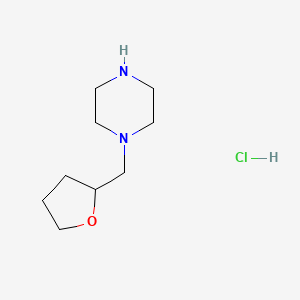
1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tetrahydrofuran ring attached to a piperazine moiety, which is further stabilized by the addition of hydrochloride. Its molecular formula is C9H18N2O·HCl, and it is commonly used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride typically involves the reaction of tetrahydrofuran with piperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of tetrahydrofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine: This compound is similar in structure but includes a fluorobenzyl group, which can alter its biological activity and properties.
1-(Tetrahydrofuran-2-ylmethyl)piperazine: This is the base compound without the hydrochloride addition, which can affect its solubility and stability.
Uniqueness: 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride is unique due to its combination of the tetrahydrofuran ring and piperazine moiety, which imparts specific chemical and biological properties. The addition of hydrochloride enhances its stability and solubility, making it more suitable for various applications.
Propiedades
Número CAS |
510725-54-9 |
|---|---|
Fórmula molecular |
C9H19ClN2O |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
1-(oxolan-2-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;/h9-10H,1-8H2;1H |
Clave InChI |
HUHKAMZONIHCPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2CCNCC2.Cl |
Números CAS relacionados |
333992-83-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



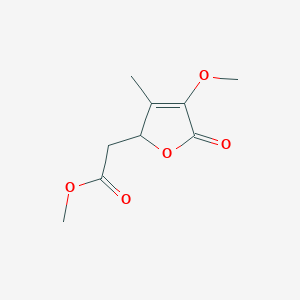
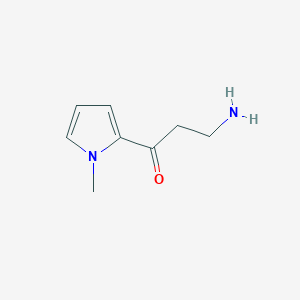
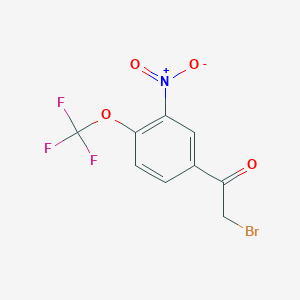

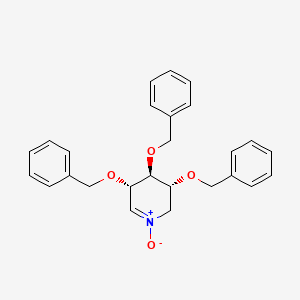

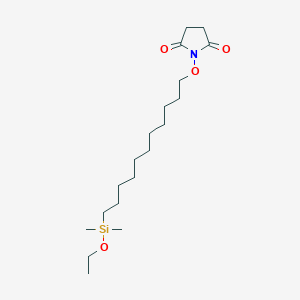
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
